Hydrogen Bond Donor Capacity Enables Orthogonal Functionalization vs. Dichloro Analogs
4-Chloro-1,2,5-thiadiazol-3-ol possesses one hydrogen bond donor (the hydroxyl group), in contrast to 3,4-dichloro-1,2,5-thiadiazole, which has zero hydrogen bond donors . This fundamental difference in molecular topology enables selective O-alkylation or O-acylation of the hydroxyl group while leaving the chloro substituent intact for subsequent nucleophilic aromatic substitution, providing a sequential derivatization strategy that is unavailable with the dichloro analog [1].
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 3,4-Dichloro-1,2,5-thiadiazole: 0 |
| Quantified Difference | +1 H-bond donor |
| Conditions | Computed molecular property (PubChem/ChemSpace) |
Why This Matters
Enables orthogonal protection/deprotection strategies and sequential derivatization, reducing synthetic steps and improving overall yield in multi-step syntheses.
- [1] Mali, S. N., Sawant, S., Chaudhari, H. K., & Mandewale, M. C. (2019). In silico appraisal, Synthesis, Antibacterial screening and DNA cleavage for 1,2,5-thiadiazole derivative. Current Computer-Aided Drug Design, 15(5), 445-455. View Source
